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Compound of Interest

alpha,3,5-Tribromo-2-
Compound Name:

hydroxytoluene
CAS No.: 4186-54-3
Cat. No.: B1268539

Get Quote

Technical Whitepaper: -Tribromo-2-
hydroxytoluene

Synonyms: 3,5-Dibromo-2-hydroxybenzyl bromide; 2-(Bromomethyl)-4,6-dibromophenol CAS
Registry Number: 4186-54-3 Molecular Formula:

Molecular Weight: 344.83 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of

-Tribromo-2-hydroxytoluene, a highly reactive halogenated phenol derivative. Characterized by
a dual-functional scaffold containing an electrophilic benzylic bromide and a nucleophilic
phenolic hydroxyl, this compound serves as a critical intermediate in the synthesis of retroviral
protease inhibitors, pyrimidine analogs (such as methioprim), and fused heterocyclic systems
like benzofurans.
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This document outlines the structural properties, validated synthesis protocols via Wohl-Ziegler
bromination, and handling procedures required to mitigate its lachrymatory and corrosive
hazards.

Structural Analysis & Physicochemical Properties|[2]

[3]
Molecular Architecture

The molecule consists of a toluene skeleton modified by three bromine atoms and one hydroxyl
group. The nomenclature "

" indicates:
» -position: Bromination of the methyl group (
), rendering it a benzyl bromide.

» Positions 3, 5: Bromination of the aromatic ring relative to the methyl group (assuming
toluene numbering where Methyl=1, OH=2).

o Note on IUPAC Naming: Systematic haming prioritizes the phenol; thus, it is often cited as
2-(Bromomethyl)-4,6-dibromophenol.

Key Physicochemical Data[2][3]
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Property Value Notes

Off-white to pale yellow Darkens upon light exposure
Appearance ) ) )

crystalline solid (photolabile).

Sharp melting point indicates
Melting Point 95-98 °C (Decomposes) high purity; broad range
suggests hydrolysis.

N Soluble in Rapidly hydrolyzes in
Solubility )
| EtOAc, Acetone agueous/alcoholic bases.

Forms o-quinone methide
Reactivity High (Alkylating Agent) intermediates under basic

conditions.

Acidity enhanced by electron-
pKa (Phenol) ~6.5-7.0

withdrawing bromine atoms.

Synthesis & Production Protocols

The synthesis of

-Tribromo-2-hydroxytoluene presents a regioselectivity challenge. Direct bromination of o-
cresol must be sequenced carefully to ensure ring bromination occurs before side-chain
bromination.

Retrosynthetic Logic

e Precursor:0-Cresol (2-methylphenol).
 Intermediate: 2,4-Dibromo-6-methylphenol (Ring bromination).[2]

e Final Product: Radical bromination of the methyl group.

Validated Synthesis Workflow (Graphviz)
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Radical Mechanism
NBS (1.05 eq) Yield: 60-70%
Br2 (2.0 eq) CCl4 or PhCF3
o-Cresol AcOH, <20°C | Electrophilic Aromatic Yield: ~85% 2,4-Dibromo-6-methylphenol AIBN (cat.), Reflux Wobhl-Ziegler
(2-Methylphenol) = Substitution (Crystalline Solid) Bromination [ - - . fllomecondiions - __ e

Click to download full resolution via product page

Figure 1: Step-wise synthesis pathway from o-cresol to the target benzyl bromide.

Detailed Experimental Protocol
Step 1: Preparation of 2,4-Dibromo-6-methylphenol

» Reagents:o-Cresol (10.8 g, 0.1 mol), Bromine (

, 32.0 g, 0.2 mol), Acetic Acid (50 mL).

e Procedure:

[¢]

Dissolve o-cresol in glacial acetic acid. Cool to 10°C.
o Add

dropwise over 1 hour, maintaining temperature <20°C to prevent oxidation.

[e]

Stir for 2 hours. Pour into ice water. Filter the white precipitate.
o Recrystallize from ethanol.
Step 2: Radical Bromination (The Critical Step)

o Reagents: 2,4-Dibromo-6-methylphenol (26.6 g, 0.1 mol), N-Bromosuccinimide (NBS, 17.8
g, 0.1 mol), AIBN (Azobisisobutyronitrile, 100 mg),

(or Benzotrifluoride as a greener alternative).

e Procedure:
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o Dissolve the phenol intermediate in dry solvent (150 mL).
o Add NBS and AIBN.
o Critical Control: Heat to reflux (76°C for

) under anhydrous conditions. Irradiation with a tungsten lamp can accelerate initiation.

o Monitor via TLC (Hexane/EtOAc 9:1). The reaction is complete when succinimide floats to

the surface.

o Workup: Filter hot to remove succinimide. Cool filtrate to precipitate the product or
evaporate solvent and recrystallize from Ligroin/Benzene.

Reactivity & Applications
Mechanistic Versatility

This molecule acts as a "biselectrophile™ after deprotonation.
 Direct Alkylation: The

group reacts with amines, thiols, and carbanions via

e Quinone Methide Formation: Treatment with mild base generates an o-quinone methide, a
highly reactive intermediate that undergoes 1,4-conjugate addition.

Application Workflows (Graphviz)
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Figure 2: Divergent reactivity pathways leading to pharmaceutical scaffolds.

Specific Use Cases

HIV Protease Inhibitors: Used to introduce the 3,5-dibromo-2-hydroxybenzyl moiety into
amino-epoxide cores, enhancing lipophilicity and binding affinity in the enzyme active site [1].

Methioprim Analogs: Acts as the alkylating agent for pyrimidines to synthesize lipophilic
antifolates [2].

Antioxidant Development: Structural analog to BHT (Butylated Hydroxytoluene), used to
synthesize novel phenolic antioxidants with higher radical scavenging activity [3].

Safety & Handling (HSE)

Warning: This compound is a potent lachrymator and skin irritant.
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Engineering Controls: All operations must be performed in a certified chemical fume hood.

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Storage: Store at 2—-8°C under Argon. Moisture sensitive.

Decontamination: Spills should be treated with 5% aqueous sodium bisulfite to quench active
bromine, followed by neutralization with sodium bicarbonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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